3'-Azido-5'-O-benzoyl-3'-deoxythymidine
Overview
Description
3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the 5’ position of the deoxyribose sugar. The molecular formula of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine is C17H17N5O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. The benzoyl group is then introduced at the 5’ position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-5’-O-benzoyl-3’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.
Hydrolysis: The benzoyl group can be hydrolyzed to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the benzoyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted groups at the 3’ position.
Reduction Reactions: The major product is 3’-amino-5’-O-benzoyl-3’-deoxythymidine.
Hydrolysis: The major product is 3’-azido-3’-deoxythymidine.
Scientific Research Applications
3’-Azido-5’-O-benzoyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of viral replication .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Lacks the benzoyl group at the 5’ position.
5’-O-Benzoyl-3’-deoxythymidine: Lacks the azido group at the 3’ position.
3’-Amino-5’-O-benzoyl-3’-deoxythymidine: The azido group is reduced to an amino group.
Uniqueness
3’-Azido-5’-O-benzoyl-3’-deoxythymidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a therapeutic agent and a research tool .
Properties
IUPAC Name |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFTZVMYBTJNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561084 | |
Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106060-78-0 | |
Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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